molecular formula C23H23NO4 B2674925 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid CAS No. 2375250-87-4

2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid

Cat. No.: B2674925
CAS No.: 2375250-87-4
M. Wt: 377.44
InChI Key: LYKDYLCWYSVWBC-PDSXEYIOSA-N
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Description

2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[221]heptan-3-yl]acetic acid is an intriguing chemical compound, characterized by its complex structure which includes a bicyclic heptane ring, a fluorenylmethoxycarbonyl protecting group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid typically involves several key steps:

  • Ring Closure: : Bicyclic ring systems are often constructed via intramolecular cyclization reactions.

  • Functional Group Manipulation: : Introduction of the acetic acid moiety can be achieved through carboxylation reactions.

Industrial Production Methods: : While industrial methods may vary, large-scale production would typically involve optimized versions of the lab-scale synthetic routes, with emphasis on yield, purity, and cost-efficiency. Advanced techniques such as flow chemistry and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, where specific functional groups are converted into their oxidized forms.

  • Reduction: : Similarly, it can be reduced under appropriate conditions to yield different intermediates or products.

  • Substitution: : Various substitution reactions can occur, particularly at the functionalized positions of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.

  • Substitution reagents: : Halogenated compounds, organometallic reagents.

Major Products: : The major products of these reactions depend largely on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

  • Synthetic Building Block: : Used in the synthesis of more complex molecules due to its protected amine group and reactive sites.

Biology

  • Peptide Synthesis: : The Fmoc-protected amine is invaluable in solid-phase peptide synthesis (SPPS).

Medicine

  • Drug Development: : Investigated for potential pharmacological properties, especially due to its structural features that may interact with biological targets.

Industry

  • Material Science: : Utilized in the creation of advanced materials owing to its unique structural properties.

Mechanism of Action

The mechanism by which 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid exerts its effects is largely dependent on its application:

  • Molecular Targets: : In peptide synthesis, it acts as a protecting group to prevent unwanted reactions at the amine site.

  • Pathways Involved: : Its interactions in biological systems involve pathways typical of peptide and protein chemistry.

Comparison with Similar Compounds

Comparing this compound with other similar compounds highlights its uniqueness:

  • Boc-protected Amines: : While Boc (tert-butyloxycarbonyl)-protected amines are also common in peptide synthesis, the Fmoc group used in 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid offers advantages in terms of stability and ease of removal under milder conditions.

  • Other Fluorenylmethoxycarbonyl Derivatives: : Similar compounds include 9-Fluorenylmethoxycarbonyl chloride and its derivatives, which are used in various synthetic applications.

This exploration reveals the remarkable versatility and value of this compound across multiple disciplines, underscoring its significance in both scientific research and practical applications.

Properties

IUPAC Name

2-[(1R,3R,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)12-21-14-9-10-15(11-14)24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)/t14-,15+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKDYLCWYSVWBC-PDSXEYIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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